

# physical and chemical properties of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

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## Compound of Interest

Compound Name: 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Cat. No.: B123619

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## An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid**, a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) sertraline. This document details the available physicochemical data, outlines experimental protocols for its determination, and explores its potential biological activities related to chemical chaperoning and mitigation of endoplasmic reticulum (ER) stress. Visual representations of a synthetic workflow and a proposed signaling pathway are included to facilitate a deeper understanding of its chemical synthesis and biological implications.

## Introduction

**4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid** is a substituted butanoic acid derivative of significant interest in medicinal chemistry and pharmaceutical development. Its primary application lies in its role as a crucial precursor for the industrial synthesis of sertraline, a widely prescribed antidepressant. Understanding the physicochemical properties of this intermediate

is paramount for optimizing reaction conditions, ensuring purity, and developing robust manufacturing processes. Furthermore, its structural similarity to known chemical chaperones, such as 4-phenylbutyric acid (4-PBA), suggests potential therapeutic applications beyond its role as a synthetic intermediate. This guide aims to consolidate the current knowledge on this compound, presenting it in a manner that is accessible and actionable for researchers and professionals in the field.

## Physicochemical Properties

The following tables summarize the known physical and chemical properties of **4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid**. It is important to note that while some experimental data is available, many properties are computationally predicted and should be confirmed experimentally for critical applications.

Table 1: General and Physical Properties

Property	Value	Source
IUPAC Name	4-(3,4-dichlorophenyl)-4-phenylbutanoic acid	<a href="#">[1]</a>
CAS Number	79560-18-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>16</sub> H <sub>14</sub> Cl <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	309.19 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Melting Point	118-120 °C (from hexane)	<a href="#">[5]</a>
Boiling Point	Not experimentally determined.	
Appearance	Expected to be a solid at room temperature.	

Table 2: Chemical and Pharmacokinetic Properties

Property	Value	Source
XLogP3 (Computed)	5.2	<a href="#">[1]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[1]</a>
Rotatable Bond Count	5	<a href="#">[1]</a>
Topological Polar Surface Area	37.3 Å <sup>2</sup>	<a href="#">[1]</a>
pKa	Not experimentally determined.	
Solubility	Not experimentally determined.	

## Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are general methods applicable to organic compounds of this nature.

### Synthesis of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid

A common synthetic route involves the hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid.[\[5\]](#)

Procedure:

- Dissolve 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid (0.73 mole) in ethyl acetate (2 L).
- Add 5% Palladium on carbon (Pd/C) catalyst (8 g).
- Hydrogenate the mixture at atmospheric pressure and room temperature.
- Monitor the reaction until hydrogen uptake ceases (approximately 24 hours).
- Remove the catalyst by filtration.

- Evaporate the filtrate under vacuum to yield the product as a light brown oil.
- For purification, the product can be crystallized from hexane.

## Determination of Melting Point (Thiele Tube Method)

Procedure:

- Finely powder a small amount of the dried sample.
- Pack the sample into a capillary tube to a height of 2-3 mm.
- Attach the capillary tube to a thermometer.
- Place the thermometer and capillary tube assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
- Heat the side arm of the Thiele tube gently with a small flame.
- Observe the sample and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

## Determination of Boiling Point (Micro-Boiling Point Method)

As this compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition.

Procedure:

- Place a small amount of the sample into a small test tube.
- Invert a sealed-end capillary tube and place it into the sample.
- Attach the test tube to a thermometer.
- Heat the assembly in a heating bath (e.g., Thiele tube with high-boiling oil).

- As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
- Continue heating until a steady stream of bubbles is observed, then remove the heat.
- The temperature at which the liquid is drawn back into the capillary tube is the boiling point at the recorded atmospheric pressure. For determination under vacuum, a specialized apparatus is required.

## Determination of Solubility (OECD 105 Flask Method)

This method is suitable for determining the water solubility of substances.[\[6\]](#)

Procedure:

- Add an excess amount of the solid compound to a known volume of water in a flask.
- Stopper the flask and agitate it at a constant temperature (e.g., 25 °C) until equilibrium is reached.
- After equilibration, allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant.
- Analyze the concentration of the dissolved compound in the sample using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
- The determined concentration represents the water solubility of the compound at that temperature. A similar procedure can be followed using other solvents like ethanol, methanol, and DMSO.

## Determination of pKa (Potentiometric Titration)

Procedure:

- Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.

- Calibrate a pH meter with standard buffer solutions.
- Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- Record the pH of the solution after each addition of the titrant.
- Plot the pH versus the volume of titrant added.
- The pKa can be determined from the pH at the half-equivalence point of the titration curve.

## Determination of logP (Shake-Flask Method)

Procedure:

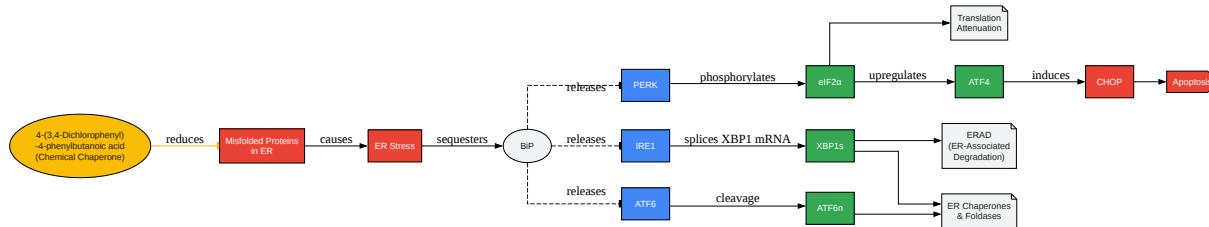
- Prepare a solution of the compound in n-octanol that has been pre-saturated with water.
- Mix a known volume of this n-octanol solution with a known volume of water (pre-saturated with n-octanol) in a separatory funnel.
- Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.
- Allow the two phases to separate completely.
- Determine the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

## Biological Activity and Signaling Pathways

While primarily known as a synthetic intermediate, **4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid** shares structural similarities with 4-phenylbutyric acid (4-PBA), a known chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.<sup>[2]</sup> Chemical chaperones are small molecules that can stabilize proteins, facilitate their proper folding, and prevent the aggregation of misfolded proteins.<sup>[2][7][8]</sup>

ER stress is a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. This activates the Unfolded Protein Response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. The three main branches of the UPR are initiated by the sensors IRE1 (inositol-requiring enzyme 1), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6). Chronic or unresolved ER stress can lead to apoptosis.

It is hypothesized that **4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid** may act as a chemical chaperone, similar to 4-PBA, to reduce the load of misfolded proteins in the ER, thereby attenuating the UPR and protecting cells from ER stress-induced apoptosis.



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Caption: Proposed mechanism of action for **4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid** in mitigating ER stress.

## Experimental and Logical Workflows

### Synthetic Workflow

The synthesis of **4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid** can be achieved through various routes. A common laboratory-scale synthesis is depicted below.

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